(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester typically involves multiple steps. One common method includes the bromination of pyridine, followed by sulfonylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the sulfonylated product with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of (2-Bromo-pyridine-5-sulfonyl)acetic acid.
Scientific Research Applications
(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
- (2-Fluoro-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
- (2-Iodo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
Uniqueness
(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not
Properties
Molecular Formula |
C11H14BrNO4S |
---|---|
Molecular Weight |
336.20 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)sulfonylacetate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)7-18(15,16)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
InChI Key |
VALVDIZKQBCZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.